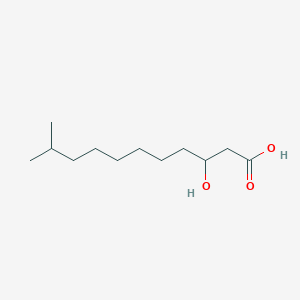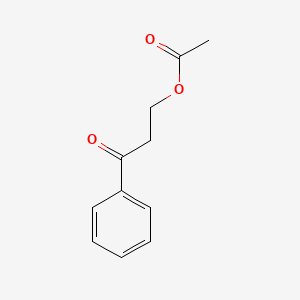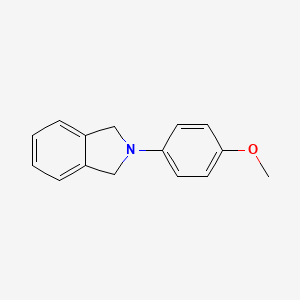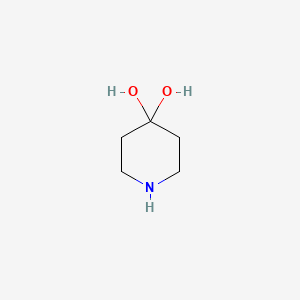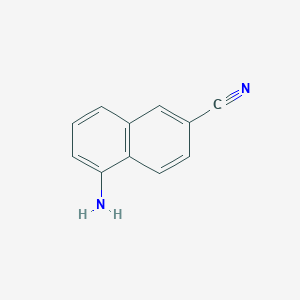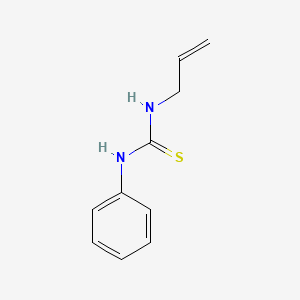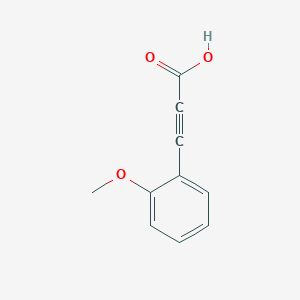![molecular formula C12H11N3O B3056750 1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 73918-70-4](/img/structure/B3056750.png)
1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Vue d'ensemble
Description
“1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound with the IUPAC name 5H-pyridazino [4,5-b]indol-4-ol . It has a molecular weight of 185.19 .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux . This reaction affords 3,5-dihydro-4H-pyridazino [4,5-b]indol-4-one in good yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N3O/c14-10-9-7 (5-11-13-10)6-3-1-2-4-8 (6)12-9/h1-5,12H, (H,13,14) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound undergoes mono and dialkylation with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gives the target hydrazides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.19 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Chemical Structures
- Synthesis Pathways : A series of 5-alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones was prepared from 2-acetylindole-2-carboxylic acid through a one-pot reaction, providing insights into efficient synthesis methods for this compound (Haider & Wobus, 2007).
- Chemical Properties and Derivatives : Research on various 5-alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole1,4(5H)-diones and 3,5-dihydro-4H-pyridazino[4,5b]indol-4-ones has been conducted, exploring the properties and potential applications of these derivatives (Haider & Wobus, 2007).
Pharmacological Applications
- Inhibitors of Blood Platelet Aggregation and Inotropics : Some derivatives of pyridazino[4,5-b]indoles have shown potential as inhibitors of blood platelet aggregation and possess inotropic activity. This indicates potential applications in cardiovascular therapies (Monge et al., 1991).
- Antihypertensive Agents : Various compounds within this family have been identified as antihypertensive agents, indicating their potential use in the treatment of hypertension (Monge Vega et al., 1982).
Chemical Modifications and Derivatives
- Acetylation and Structural Variants : Studies have been conducted on the acetylation of pyridazino[4,5-b]indol-4-ones and their dihydro and tetrahydro derivatives, providing insights into chemical modifications and the impact on their properties and applications (Vlasova & Kogan, 1976).
Miscellaneous Applications
- Antimicrobial Activity : Some pyridazino[4,5-b]indoles have been synthesized and tested for in vitro antimicrobial activity, suggesting potential applications in antimicrobial treatments (Avan, Guven & Guven, 2013).
- Cardiotonic Agents : Certain pyridazino[4,5-b]indoles have been identified as cardiotonic agents, indicating their potential use in treating heart-related conditions (Monge et al., 1993).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,5-dimethyl-3H-pyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-10-8-5-3-4-6-9(8)15(2)11(10)12(16)14-13-7/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVCGOKEPVGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520788 | |
| Record name | 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73918-70-4 | |
| Record name | 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




